N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
1,2,4-Triazoles are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized via aromatic nucleophilic substitution . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Scientific Research Applications
Herbicidal Activity
Research has demonstrated that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. Such compounds, including variations like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, are prepared through condensation processes, highlighting their utility in agricultural practices to manage unwanted vegetation efficiently (Moran, 2003).
Antimicrobial Properties
Several new substituted sulfonamides and sulfinyl compound derivatives have been synthesized and screened for their antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The structure-activity relationships of these compounds provide valuable insights for future drug design and development (Abdel-Motaal & Raslan, 2014).
Synthesis of Novel Compounds
Innovative sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized, showcasing potential antifungal and insecticidal activities. These compounds exhibit significant biological effects against specific pathogens and pests, demonstrating their potential application in developing new agricultural chemicals (Xu et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-6-3-9-19(12-15)26(14-17-7-4-8-18(22)13-17)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQOJQLJYWLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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